molecular formula C14H13F6NO B2531246 (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034431-90-6

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2531246
CAS No.: 2034431-90-6
M. Wt: 325.254
InChI Key: OQXINRPQJIUEHJ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a compound that features both a trifluoromethyl group and a piperidine ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling Reactions: The final step involves coupling the piperidine ring with the trifluoromethyl-substituted phenyl group using coupling agents like palladium catalysts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification Processes: Implementing advanced purification processes such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanamine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct physical and chemical properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]-[2-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO/c15-13(16,17)10-6-4-9(5-7-10)12(22)21-8-2-1-3-11(21)14(18,19)20/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXINRPQJIUEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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